An In-Depth Technical Guide to the Physicochemical Properties of Dodecyl β-D-glucopyranoside
An In-Depth Technical Guide to the Physicochemical Properties of Dodecyl β-D-glucopyranoside
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist
Introduction
Dodecyl β-D-glucopyranoside (DDG), a prominent member of the alkyl glucoside family, is a non-ionic surfactant valued for its mildness, biocompatibility, and well-defined physicochemical characteristics.[1][2][3] Structurally, it possesses a hydrophilic glucose head group attached to a hydrophobic C12 alkyl (dodecyl) chain. This amphiphilic nature drives its self-assembly in aqueous solutions and dictates its utility across a spectrum of scientific disciplines. In the realms of biochemistry and drug development, DDG is indispensable for the solubilization, purification, and functional characterization of membrane proteins, and it serves as a versatile excipient in drug delivery systems to enhance the solubility of hydrophobic active pharmaceutical ingredients.[1][4][5] This guide provides a comprehensive exploration of the core physicochemical properties of DDG, offering both foundational data and practical experimental insights to empower its effective application in the laboratory.
Core Chemical and Physical Identity
A precise understanding of a molecule's fundamental properties is the bedrock of its application. Dodecyl β-D-glucopyranoside is a well-characterized compound with consistent physical and chemical identifiers.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₃₆O₆ | [4][6][7][8] |
| Molecular Weight | 348.47 g/mol | [2][6] |
| CAS Number | 59122-55-3 | [1][4][7][9] |
| Appearance | White powder / crystalline solid | [4][5] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-(dodecyloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | [8] |
| SMILES | CCCCCCCCCCCCO[C@H]1CO)O)O">C@@HO | [2][8] |
| Purity | Often available at ≥98% or ≥99% | [2][4] |
The molecule's structure, featuring a polar glucose moiety and a nonpolar twelve-carbon tail, is the primary determinant of its behavior as a surfactant. This dual character allows it to partition at interfaces, such as air-water or oil-water, and to form organized assemblies known as micelles in bulk solution.
Surfactant Behavior in Aqueous Media
The most critical properties of DDG for researchers relate to its behavior in solution, particularly its ability to self-assemble into micelles. This process is fundamental to its function in solubilizing lipids and membrane proteins.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration above which surfactant monomers spontaneously associate to form stable, colloidal-sized aggregates (micelles).[10] Below the CMC, DDG exists primarily as monomers. Above the CMC, any additional surfactant added to the system predominantly forms new micelles, while the monomer concentration remains relatively constant.[10] The CMC is a crucial parameter, as solubilization of hydrophobic molecules is most effective at concentrations above this threshold.
The reported CMC for Dodecyl β-D-glucopyranoside can vary depending on the analytical method, temperature, and purity of the sample.
| Reported CMC Value | Molar Concentration (mM) | Reference(s) |
| 130 µM | 0.13 mM | [11] |
| 0.13 (unitless, likely mM) | 0.13 mM | [2] |
| 190 µM | 0.19 mM | [12] |
| 0.00019 mol/L | 0.19 mM | [13] |
| 2.0 mM | 2.0 mM | [14] |
This variability underscores the importance of determining the CMC under specific experimental conditions. The relatively low CMC of DDG is advantageous, as it allows for effective solubilization at lower detergent concentrations, minimizing potential interference with protein activity or downstream assays.
Experimental Protocol: Determination of CMC by Surface Tension Measurement
The formation of micelles leads to a distinct change in the physical properties of a surfactant solution. Measuring surface tension is a direct and reliable method to determine the CMC.[15]
Causality: Surfactant monomers are surface-active; they migrate to the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface becomes saturated with monomers. Above the CMC, newly added surfactant molecules form micelles in the bulk solution rather than crowding the already saturated surface. Consequently, the surface tension ceases to decrease significantly, resulting in an inflection point when surface tension is plotted against the logarithm of the surfactant concentration.[10][15]
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh a sample of high-purity DDG and dissolve it in deionized water or the desired buffer to create a concentrated stock solution (e.g., 10-20 mM). Gentle warming may be required for complete dissolution.
-
Create Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range that brackets the expected CMC (e.g., from 0.01 mM to 5 mM).
-
Equilibrate Samples: Allow all solutions to equilibrate at a constant, controlled temperature, as surface tension is temperature-dependent.
-
Measure Surface Tension: Use a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated. Ensure the probe is thoroughly cleaned between measurements.
-
Plot and Analyze Data: Plot the measured surface tension (γ) on the y-axis against the logarithm of the DDG concentration (log C) on the x-axis.
-
Determine CMC: The resulting plot will show two linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[10]
Caption: Workflow for CMC determination using surface tensiometry.
Micelle Structure and Aggregation Number
Above the CMC, DDG monomers assemble into micelles where the hydrophobic dodecyl tails form a core, shielded from the aqueous environment, and the hydrophilic glucose head groups form the outer corona. The aggregation number (Nagg) refers to the average number of monomers within a single micelle. This parameter, along with the micelle's overall size (hydrodynamic radius), is critical for applications such as reconstituting proteins into nanodiscs or for size-exclusion chromatography.
Data from various physical methods show a range of aggregation numbers, suggesting that micelle size can be influenced by experimental conditions.[16] For alkyl glucosides, aggregation numbers can range from approximately 27 to over 100.[16] This variability can indicate the coexistence of different micelle shapes, such as spheres and small rods or disks.[17]
Experimental Protocol: Determination of Micelle Size by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the hydrodynamic radius of micelles in solution.
Causality: Particles in suspension, such as micelles, undergo Brownian motion. DLS measures the intensity fluctuations of laser light scattered by these moving particles. The rate of these fluctuations is directly related to the particle's diffusion coefficient, which, via the Stokes-Einstein equation, can be used to calculate the hydrodynamic radius (the effective size of the particle in solution).
Step-by-Step Methodology:
-
Prepare Sample: Prepare a solution of DDG at a concentration well above the CMC (e.g., 5-10 times the CMC) in the desired buffer.
-
Filter Sample: Filter the solution through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) directly into a clean DLS cuvette to remove dust and other large particulates that would interfere with the measurement.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow it to equilibrate to the target temperature.
-
Data Acquisition: Initiate the measurement. The instrument's software will record the correlation function of the scattered light intensity over time.
-
Data Analysis: The software analyzes the correlation function to calculate the diffusion coefficient and subsequently the particle size distribution. The peak of this distribution represents the average hydrodynamic radius of the DDG micelles.
Caption: Experimental workflow for micelle size analysis via DLS.
Solubility Profile
The solubility of DDG is a direct consequence of its amphiphilic structure.
-
Aqueous Solubility: While some sources describe it as practically insoluble in water, this refers to its limited monomeric solubility.[18][19] Above its CMC, it readily forms micellar solutions, which can appear clear to slightly hazy.[1][2] The Krafft point, the temperature below which a surfactant's solubility is too low to form micelles, is below room temperature for DDG, allowing for its use in typical laboratory conditions.
-
Organic Solvents: DDG shows good solubility in polar organic solvents. It is reported to be soluble in methanol (at 50 mg/mL), DMSO, and DMF.[2][12][20] This property is useful for preparing concentrated stock solutions.
Stability and Handling
For consistent and reproducible results, proper handling and storage of DDG are essential.
-
Storage: It should be stored as a solid powder in a cool, dry place, often at -20°C for long-term stability.[2][6][20] It is hygroscopic and should be protected from moisture.
-
Chemical Stability: DDG is generally stable. However, like other glycosides, the glycosidic bond can be susceptible to hydrolysis under harsh acidic or basic conditions.[5] It is also incompatible with strong oxidizing agents.[3][20]
-
Solution Stability: Stock solutions are typically stable for up to a month when stored at -20°C or for shorter periods at 4°C.[14] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare and store aliquots.[14]
Conclusion
Dodecyl β-D-glucopyranoside is a non-ionic surfactant with a well-defined set of physicochemical properties that make it a powerful tool for life science researchers and pharmaceutical developers. Its low critical micelle concentration, formation of discrete micelles, and general biocompatibility are key to its success in solubilizing membrane proteins and enhancing drug solubility. By understanding and applying the principles and protocols outlined in this guide, scientists can confidently leverage the unique characteristics of DDG to advance their research objectives, from fundamental protein biochemistry to the formulation of novel therapeutics.
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The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-d-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan, Oxford Academic. [Link]
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n-Dodecyl-β-D-Glucopyranoside. Creative Biolabs. [Link]
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Dodecyl β-D-glucopyranoside. CAS Common Chemistry. [Link]
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Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC, National Institutes of Health. [Link]
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Determination of Critical Micelle Concentration (Cmc) of Sodium Dodecyl Sulfate (SDS) and the Effect of Low Concentr. SciSpace. [Link]
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N-Dodecyl-Β-D-Glucopyranoside. MP Biomedicals. [Link]
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Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles. ResearchGate. [Link]
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Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides. National Institutes of Health. [Link]
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Structural Properties of β-Dodecylmaltoside and C 12 E 6 Mixed Micelles. ResearchGate. [Link]
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Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. PubMed. [Link]
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Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. PubMed Central. [Link]
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Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching. ResearchGate. [Link]
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